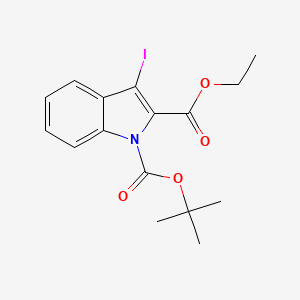

1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate

Description

1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate is a substituted indole derivative featuring:

- A tert-butyl ester at position 1.

- An ethyl ester at position 2.

- An iodo substituent at position 3.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 3-iodoindole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18INO4/c1-5-21-14(19)13-12(17)10-8-6-7-9-11(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSDAQJPQLXVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Carbodiimide-Mediated Coupling

-

- Starting from 3-iodo-1H-indole-1,2-dicarboxylic acid.

- Use of tert-butanol and ethanol as alcohol components for esterification.

- Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC) as the dehydrating agent.

- Catalyst: 4-(dimethylamino)pyridine (DMAP) (10-20 mol%) to accelerate ester formation.

- Solvent: Dichloromethane (DCM).

- Reaction temperature: Room temperature.

- Reaction time: Overnight (approximately 12-18 hours).

-

- DCC activates the carboxylic acid groups to form an O-acylurea intermediate.

- The alcohols (tert-butanol and ethanol) then react with this intermediate to form the corresponding esters.

- DMAP enhances nucleophilicity of alcohols and stabilizes the intermediate.

-

- Filtration through celite to remove dicyclohexylurea byproduct.

- Washing with diethyl ether.

- Solvent removal under vacuum.

- Purification by flash column chromatography using petroleum ether/ethyl acetate eluent.

Halogenation / Iodination

- If starting from non-iodinated indole derivatives, iodination at the 3-position can be achieved by electrophilic substitution using reagents such as N-iodosuccinimide (NIS) or iodine in the presence of oxidants.

- For the target compound, the iodine is typically introduced earlier or retained from the starting 3-iodoindole acid.

- Bromination and other halogenations have been performed similarly using N-bromosuccinimide (NBS) for related compounds, indicating the feasibility of selective halogenation on the indole ring.

Protection and Deprotection Steps

- Protection of the indole nitrogen with tert-butoxycarbonyl (Boc) groups or similar protecting groups may be employed to control reactivity during multi-step syntheses.

- Deprotection is generally achieved using trifluoroacetic acid (TFA) under mild conditions.

- These steps ensure selective functionalization at desired positions without unwanted side reactions.

Representative Experimental Data Table

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| Esterification | DCC (1.1 equiv), DMAP (10 mol%), tert-butanol & ethanol, DCM, RT, overnight | Formation of tert-butyl and ethyl esters at N1 and C2 positions; yields 60-80% |

| Halogenation (if needed) | NIS or I2/oxidant, DCM or suitable solvent, RT | Selective iodination at C3 position of indole |

| Purification | Flash column chromatography (petroleum ether/ethyl acetate) | Pure 1-tert-butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate isolated |

| Characterization | 1H NMR, 13C NMR, MS, melting point | Confirms structure and purity |

Research Findings and Analysis

- The carbodiimide-mediated esterification is a robust and widely used method for preparing indole dicarboxylate esters, offering good yields and mild reaction conditions.

- The use of DMAP as a nucleophilic catalyst significantly improves reaction rates and selectivity.

- The iodination at the 3-position is generally stable under the esterification conditions, allowing for a convergent synthesis.

- Flash chromatography remains the preferred purification technique to separate the desired product from side products and unreacted starting materials.

- Variations in the ester alkyl groups (tert-butyl vs. ethyl) can be controlled by stoichiometry and order of addition of alcohols.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₆H₁₈INO₄ (estimated based on structural analogs) .

- Molecular Weight : ~415 g/mol.

The iodine atom at position 3 enhances reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling further functionalization. The tert-butyl group provides steric protection, while the ethyl ester balances solubility and lipophilicity for pharmaceutical applications.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Substituent Effects on Reactivity

- Iodo vs. Bromo/Chloro : The iodine in the target compound enables direct coupling reactions (e.g., Heck or Ullmann), whereas bromo or chloro analogs require harsher conditions or catalysts .

- Ethyl vs. Methyl Esters : Ethyl esters improve solubility in organic solvents compared to methyl, facilitating purification and downstream reactions .

Steric and Electronic Properties

- tert-Butyl Groups : Provide steric protection against nucleophilic attack, enhancing stability. Di-tert-butyl analogs (e.g., indazole derivatives) show higher crystallinity due to rigid packing .

- Thiophene vs. Iodo : The thiophene group in introduces sulfur-mediated interactions (e.g., hydrogen bonding), while iodine’s polarizability enhances halogen bonding .

Biological Activity

1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate (CAS No. 1438281-33-4) is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of 1-tert-butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate can be represented as follows:

This structure includes a tert-butyl group and an ethyl group attached to the indole ring, with iodine and two carboxylate groups contributing to its reactivity and biological potential.

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structural motifs were effective against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Table 1: Anticancer Activity of Indole Derivatives

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored extensively. In vitro studies have shown that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Case Study:

A recent investigation into the antimicrobial efficacy of various indole derivatives highlighted that those with halogen substitutions (like iodine) exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity and membrane penetration.

Table 2: Antimicrobial Efficacy of Selected Indole Derivatives

| Compound Name | Microbial Target | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-3-acetic acid | E. coli | 20 µg/mL | |

| 1-tert-butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate | Staphylococcus aureus | TBD | Current Study |

Anti-inflammatory Activity

Indoles are also recognized for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial in managing chronic inflammatory conditions.

Research Findings:

A study focusing on similar indole derivatives indicated that they significantly reduced inflammation markers in animal models of arthritis, suggesting a potential therapeutic application for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer :

- Key Steps :

Protection of Indole NH : Use di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) as a catalytic base to protect the indole NH group, as demonstrated in analogous chloro- and bromo-substituted indoles .

Iodination : Introduce iodine at the 3-position via electrophilic substitution or transition metal-catalyzed coupling. For bromo/chloro analogs, CuI and Cs₂CO₃ in DMF at 80°C under N₂ achieved high yields (91–95%) in cyclization reactions .

- Optimization Parameters :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuI | DMF | 80 | 91–95 | |

| DMAP | THF | RT | N/A |

- Critical Notes : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (e.g., hexanes/EtOAc 4:1) .

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer :

- X-ray Crystallography : Resolve bond lengths, angles, and torsional parameters. For example, monoclinic crystal systems (space group C2/c) with unit cell dimensions a = 16.220 Å, b = 15.361 Å, and β = 113.792° were reported for bromo analogs .

- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm substituent positions. For similar compounds, δ 7.42–6.73 ppm (aromatic protons) and δ 156.4–51.6 ppm (carbamate carbons) are diagnostic .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 478.35 for bromo analogs) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination at the 3-position of the indole core?

Methodological Answer :

- Electronic Effects : The electron-rich indole C3 position is prone to electrophilic attack. Iodination may proceed via an iodonium ion intermediate stabilized by the adjacent carbamate groups .

- Steric Considerations : The tert-butyl and ethyl carbamate groups create steric hindrance, directing iodination to the less hindered C3 position. Compare with bromo/chloro analogs, where C3 substitution is favored .

- Computational Validation : Perform DFT calculations to map electrostatic potential surfaces and confirm regioselectivity trends.

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved across studies?

Methodological Answer :

- Data Comparison : Analyze discrepancies in parameters like C–C bond lengths (e.g., 1.344–1.730 Å in bromo analogs) .

| Bond Type | Observed Length (Å) | Reference |

|---|---|---|

| C11B–C12B | 1.367 | |

| C13B–S1B | 1.7297 |

- Error Sources : Consider thermal motion (data collected at 100 K ), disorder in residues, or refinement limitations (R factor = 0.029) .

- Validation Tools : Cross-check with Hirshfeld surface analysis or neutron diffraction for hydrogen-bonding networks.

Q. What computational methods are suitable for modeling the electronic effects of the iodo substituent on reactivity?

Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare HOMO/LUMO distributions with bromo/chloro analogs to assess electron-withdrawing effects .

- MD Simulations : Simulate solvation effects (e.g., in DMF) to predict aggregation behavior or stability.

- Validation : Correlate computed bond angles (e.g., C10–C11B–C12B = 113°) with experimental X-ray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.